(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline
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Overview
Description
(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is a derivative of proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propenyloxy substituent. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective reactions at other sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline typically involves the protection of the amino group of L-proline with the Fmoc group, followed by the introduction of the propenyloxy substituent. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of protecting groups and substituents, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, free amino derivatives, and various substituted proline derivatives.
Scientific Research Applications
(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The propenyloxy group can participate in various chemical reactions, facilitating the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-(2-propen-1-yloxy)-D-proline: Similar in structure but with a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
2-(2-Propen-1-yloxy)methyl)oxirane: Contains a propenyloxy group but lacks the proline backbone.
Uniqueness
(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is unique due to the combination of the Fmoc protecting group and the propenyloxy substituent, which allows for selective reactions and the formation of complex molecules. This makes it particularly valuable in peptide synthesis and other applications requiring precise control over chemical reactions.
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c1-2-11-28-15-12-21(22(25)26)24(13-15)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,26) |
InChI Key |
DKEBEAHDNLTAPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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